7,9-Dichloro-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
Description
This compound (CAS: 303104-58-7) is a spirocyclic heterocycle with the molecular formula C24H27Cl2N3O2 and a molecular weight of 476.40 g/mol . Its structure features:
- 7,9-Dichloro substitution on the benzoxazine ring, enhancing electron-withdrawing properties.
- A 4-methoxyphenyl group at position 2, contributing to hydrophobic interactions.
- A 1'-propyl-4'-piperidine spiro system, which modulates conformational flexibility and lipophilicity.
Properties
CAS No. |
303104-58-7 |
|---|---|
Molecular Formula |
C24H27Cl2N3O2 |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
7,9-dichloro-2-(4-methoxyphenyl)-1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
InChI |
InChI=1S/C24H27Cl2N3O2/c1-3-10-28-11-8-24(9-12-28)29-22(19-13-17(25)14-20(26)23(19)31-24)15-21(27-29)16-4-6-18(30-2)7-5-16/h4-7,13-14,22H,3,8-12,15H2,1-2H3 |
InChI Key |
LTFOHLYEYYOTAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7,9-Dichloro-2-(4-methoxyphenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] typically involves multiple steps. The synthetic route often starts with the preparation of the core pyrazolo[1,5-c][1,3]oxazine structure, followed by the introduction of the dichloro and methoxyphenyl groups. Reaction conditions may include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve optimizing these steps for higher yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like chlorine or bromine.
Hydrolysis: Breaking down the compound in the presence of water and acids or bases.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7,9-Dichloro-2-(4-methoxyphenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the synthesis of other complex organic compounds and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 7,9-Dichloro-2-(4-methoxyphenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Key Substituents
The compound’s core structure is shared with several analogues, differing primarily in substituents at position 5 of the benzoxazine ring and modifications to the spiro system. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations:
Position 5 Modifications :
- The parent compound’s 1'-propylpiperidine spiro system distinguishes it from analogues with aryl groups (e.g., 4-chlorophenyl, pyridin-4-yl) at position 4. These substituents influence electronic properties:
- Pyridinyl (electron-deficient) and nitrophenyl (strongly electron-withdrawing) groups may enhance binding to polar targets .
- Chlorophenyl groups balance lipophilicity and steric bulk .
Spiro System Variations: Replacement of piperidine with cyclohexane (as in ) alters ring strain and solubility.
Synthetic Routes :
- The parent compound’s synthesis likely involves coupling (4-methoxyphenyl)hydrazine with a propylpiperidine precursor, analogous to methods described for related spiro systems .
- Nitrophenyl and chlorophenyl derivatives are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling at position 5 .
Implications of Structural Differences
- Pharmacokinetics : The 1'-propylpiperidine group in the parent compound may enhance blood-brain barrier penetration compared to bulkier aryl substituents .
- Target Selectivity : The spiro system’s rigidity in the parent compound could favor binding to structured pockets (e.g., enzyme active sites) over flexible analogues .
Biological Activity
7,9-Dichloro-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine], with CAS number 303104-58-7, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Dichloro substituents at positions 7 and 9.
- A methoxyphenyl group at position 2.
- A piperidine ring integrated into a spiro structure.
The molecular formula is with a molecular weight of approximately 460.408 g/mol.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results showed a dose-dependent inhibition of cell viability with IC50 values in the micromolar range.
The proposed mechanisms for its antitumor activity include:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in treated cells, preventing further proliferation.
Antimicrobial Activity
In addition to its antitumor effects, the compound has shown promising antimicrobial activity against both bacterial and fungal strains:
- Bacterial Strains : It demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of this compound. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress markers and improve cognitive function.
Study on Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antitumor efficacy of this compound in vivo using xenograft models. The results indicated:
- Tumor Volume Reduction : Mice treated with the compound exhibited a significant reduction in tumor volume compared to controls.
- Survival Rate Improvement : Treated groups showed improved survival rates over a 30-day observation period.
Neuroprotection in Animal Models
Another study explored the neuroprotective properties in a rat model of Alzheimer’s disease. The treatment led to:
- Improved Memory Performance : Rats receiving the compound performed better in maze tests compared to untreated controls.
- Reduced Amyloid Plaque Formation : Histological analysis revealed a decrease in amyloid-beta plaques in brain tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
